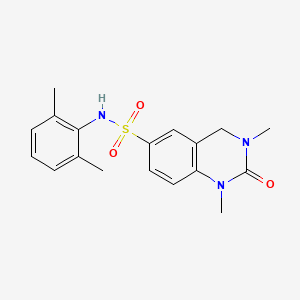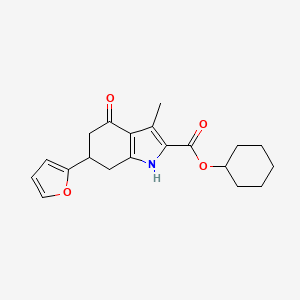![molecular formula C17H18ClNO7S B11070816 4-(2-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}ethoxy)benzoic acid](/img/structure/B11070816.png)
4-(2-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}ethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}ethoxy)benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoic acid core with a sulfonamide linkage, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}ethoxy)benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 4-hydroxybenzoic acid.
Sulfonylation: The 4-chloro-2,5-dimethoxyaniline undergoes sulfonylation using a sulfonyl chloride reagent to form the sulfonamide intermediate.
Etherification: The intermediate is then reacted with 4-hydroxybenzoic acid under basic conditions to form the final product through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and reduced aromatic compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}ethoxy)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medically, compounds with similar structures have been investigated for their potential as anti-inflammatory and anticancer agents. The presence of the sulfonamide group is particularly significant in drug design.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which 4-(2-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}ethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The aromatic rings and ether linkage contribute to the compound’s overall stability and ability to interact with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(2-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}ethoxy)benzoic acid: Unique due to its specific substitution pattern and functional groups.
4-(2-{[(4-Methyl-2,5-dimethoxyphenyl)sulfonyl]amino}ethoxy)benzoic acid: Similar structure but with a methyl group instead of a chlorine atom.
4-(2-{[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]amino}ethoxy)benzoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the aromatic ring, along with the sulfonamide linkage, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of This compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C17H18ClNO7S |
|---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
4-[2-[(4-chloro-2,5-dimethoxyphenyl)sulfonylamino]ethoxy]benzoic acid |
InChI |
InChI=1S/C17H18ClNO7S/c1-24-14-10-16(15(25-2)9-13(14)18)27(22,23)19-7-8-26-12-5-3-11(4-6-12)17(20)21/h3-6,9-10,19H,7-8H2,1-2H3,(H,20,21) |
InChI Key |
FSQFFHCRYRLGTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCOC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11070738.png)
![Dimethyl 2-amino-4-(2-fluorophenyl)-5-oxo-7-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11070741.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11070744.png)
![4-phenyl-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11070754.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-methylpropanamide](/img/structure/B11070758.png)
![6-{(2E)-2-[(5-bromo-1H-indol-3-yl)methylidene]hydrazinyl}-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11070759.png)

![N-[1-benzyl-5-methyl-2-oxo-4-(phenylcarbonyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B11070774.png)

![(2Z)-2-[(1R,2R,5S)-2-{4-methyl-3-[(9-oxoacridin-10(9H)-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]oct-4-ylidene]hydrazinecarbothioamide (non-preferred name)](/img/structure/B11070782.png)
![N-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)carbamoyl]-2-fluorobenzamide](/img/structure/B11070784.png)
![2-[[4-(3-bicyclo[2.2.1]heptanyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one](/img/structure/B11070788.png)
![4-{[2-Carboxy-1-(4-ethoxy-3-methoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B11070792.png)
![3-({[4-(3-Fluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid](/img/structure/B11070814.png)
